molecular formula C22H30N3O10P B8068927 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir

2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir

Cat. No.: B8068927
M. Wt: 527.5 g/mol
InChI Key: WAKQLZVLNOKKHE-BFQGEBBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir is a derivative of Sofosbuvir, a well-known antiviral medication used primarily in the treatment of Hepatitis C. This compound is structurally modified to enhance its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir involves multiple steps, starting from the parent compound, Sofosbuvir. The key steps include:

    Defluorination: The removal of the fluorine atom from the 2’ position.

    Hydroxylation: Introduction of a hydroxyl group at the 2’ position.

    Epimerization: Conversion of the 2’ position to its epimeric form.

These reactions typically require specific reagents and conditions, such as strong bases for defluorination, oxidizing agents for hydroxylation, and catalysts for epimerization.

Industrial Production Methods

Industrial production of 2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can revert these back to alcohols.

Scientific Research Applications

2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its antiviral properties and potential to inhibit viral replication.

    Medicine: Explored as a potential therapeutic agent for Hepatitis C and other viral infections.

    Industry: Utilized in the development of new antiviral drugs and formulations.

Mechanism of Action

The mechanism of action of 2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir involves its conversion to the active triphosphate form within the body. This active form inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. By blocking this enzyme, the compound prevents the synthesis of viral RNA, thereby inhibiting the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

    Sofosbuvir: The parent compound, used widely in the treatment of Hepatitis C.

    2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another derivative with similar antiviral properties.

    2’-Deoxy-2’-fluoro-2’-C-methylcytidine: A related compound with modifications at the cytidine base.

Uniqueness

2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir is unique due to its specific structural modifications, which enhance its pharmacological properties

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKQLZVLNOKKHE-BFQGEBBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N3O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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